7-Benzoylindolin-2-one
Overview
Description
7-Benzoylindolin-2-one, also known as 7-benzoyl-1,3-dihydro-indol-2-one, is a compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . It is a derivative of indole, a significant nitrogen-based heterocycle, and is known for its various biological and pharmaceutical activities .
Mechanism of Action
Target of Action
7-Benzoylindolin-2-one and its derivatives have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a primary target in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thereby increasing the concentration of acetylcholine in the brain . This can help alleviate the symptoms of Alzheimer’s disease, which is characterized by a decrease in the level of acetylcholine .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, the compound can enhance cholinergic transmission .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can help improve cognitive function in Alzheimer’s disease patients . Additionally, some indolin-2-one derivatives have shown potent cytotoxicity against various human cancer cell lines, suggesting potential anticancer applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with AChE . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
7-Benzoylindolin-2-one has been found to interact with various enzymes and proteins. For instance, it has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, a known AChE inhibitor . This suggests that this compound may play a role in biochemical reactions involving the neurotransmitter acetylcholine.
Cellular Effects
In terms of cellular effects, this compound has shown potential in influencing cell function. It has been found to exhibit strong cytotoxicity against human cancer cell lines, including SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism in a way that inhibits cancer cell growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. As an AChE inhibitor, it likely exerts its effects through binding interactions with the AChE enzyme, leading to inhibition of the enzyme’s activity . This could result in changes in gene expression related to acetylcholine metabolism.
Temporal Effects in Laboratory Settings
Given its potent cytotoxic effects, it is plausible that it may have long-term effects on cellular function, potentially leading to cell death
Metabolic Pathways
Given its role as an AChE inhibitor, it may be involved in the metabolic pathways related to acetylcholine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Benzoylindolin-2-one can be synthesized through several methods:
Acylation of Indolin-2-one: This involves reacting indolin-2-one with benzoyl chloride to produce this compound.
Cyclization of 2-acetamido-3-benzoylphenylacetic acid or ethyl 2-acetamido-3-benzoylphenylacetate: This method involves cyclizing these compounds to yield this compound.
Reaction of Aminobenzophenones with Alkyl α (methylthio)acetates: This reaction produces alkyl 2-amino-3-(5- or 6-)benzoyl-α-(methylthio)phenylacetates, which are then cyclized and demethylthiolated to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-Benzoylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
7-Benzoylindolin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Nepafenac
- Indolin-2-one derivatives with various substituents
Properties
IUPAC Name |
7-benzoyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQYYFHBPQPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199163 | |
Record name | 7-Benzoyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-38-7 | |
Record name | 7-Benzoyl-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzoyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzoyl-1,3-dihydro-2H-indol-2-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-BENZOYLOXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RH7SVV8KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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